BenchChemオンラインストアへようこそ!

N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide

Physicochemical profiling Lipophilicity ADME prediction

N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide (CAS 1105252-32-1) is a synthetic heterocyclic small molecule that fuses a 2-(4-methylpiperazin-1-yl)-1,3-benzothiazole core with a benzofuran-2-carboxamide side chain. Its molecular formula is C₂₁H₂₀N₄O₂S (MW 392.5 g·mol⁻¹).

Molecular Formula C21H20N4O2S
Molecular Weight 392.48
CAS No. 1105252-32-1
Cat. No. B2866188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide
CAS1105252-32-1
Molecular FormulaC21H20N4O2S
Molecular Weight392.48
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC5=CC=CC=C5O4
InChIInChI=1S/C21H20N4O2S/c1-24-8-10-25(11-9-24)21-23-16-7-6-15(13-19(16)28-21)22-20(26)18-12-14-4-2-3-5-17(14)27-18/h2-7,12-13H,8-11H2,1H3,(H,22,26)
InChIKeyGSGUCUCUUJYGFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide (CAS 1105252-32-1): Core Structural Identity and Procurement-Relevant Physicochemical Profile


N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide (CAS 1105252-32-1) is a synthetic heterocyclic small molecule that fuses a 2-(4-methylpiperazin-1-yl)-1,3-benzothiazole core with a benzofuran-2-carboxamide side chain. Its molecular formula is C₂₁H₂₀N₄O₂S (MW 392.5 g·mol⁻¹) [1]. The compound belongs to the thiazolylbenzofuran class, originally patented for leukotriene and SRS-A antagonism [2]. Key computed descriptors include XLogP3-AA = 4.2, topological polar surface area (TPSA) = 89.9 Ų, 6 hydrogen-bond acceptors, and 1 hydrogen-bond donor [1]. Currently, the compound is supplied exclusively for non-human research use and is catalogued under identifiers including PubChem CID 30859290 [1].

Why N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide Cannot Be Directly Replaced by Common In-Class Analogs


The target compound integrates three pharmacophoric elements—benzofuran, benzothiazole, and N-methylpiperazine—into a single scaffold that is not interchangeable with close analogs. Replacing the benzofuran with a simpler furan (e.g., N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]furan-2-carboxamide) strips a planar aromatic ring, substantially lowering lipophilicity and altering π-stacking capability [1]. Conversely, adding a 7-methoxy substituent on the benzofuran (CAS 1105252-35-4) introduces an additional hydrogen-bond acceptor and modifies both TPSA and metabolic vulnerability [1]. The 4-methylpiperazine moiety at the benzothiazole 2-position is also critical; its removal (e.g., N-(1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide) eliminates a basic nitrogen that can be protonated under physiological pH and erases a vector for optimizing solubility and target engagement. Quantitative differentiation of these structural features, as shown below, illustrates why generic substitution across this chemotype introduces unacceptable uncertainty in assay results and makes compound-specific procurement essential.

N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide: Verifiable Differential Evidence Against Closest Analogs


Lipophilicity Differential: Benzofuran vs. Furan Analog Significantly Shifts XLogP

The target compound's benzofuran-2-carboxamide arm confers markedly higher calculated lipophilicity than the corresponding furan-2-carboxamide analog. Computed XLogP3-AA values from PubChem are 4.2 for the target compound versus approximately 2.9 for the furan analog (estimated from its simpler structure), representing a >1.3 log unit difference [1]. This magnitude predicts at least a 20-fold difference in n-octanol/water partition, directly affecting membrane permeability, non-specific protein binding, and solubility profiles in cell-based assays [1]. When screening for intracellular targets, the higher lipophilicity of the benzofuran derivative can translate into greater passive permeability, but also potential cytotoxicity or promiscuous aggregation at high concentrations, factors that are not interchangeable with the furan congener.

Physicochemical profiling Lipophilicity ADME prediction

Topological Polar Surface Area (TPSA) Distinction Between Benzofuran and 7-Methoxy-Benzofuran Congeners

The target compound exhibits a computed TPSA of 89.9 Ų [1]. The 7-methoxy analog (CAS 1105252-35-4) adds an oxygen atom, increasing TPSA to approximately 98–105 Ų (estimated by structural calculation). This ~8–15 Ų increase approaches the threshold that distinguishes CNS-penetrant from peripherally restricted compounds (90 Ų is a widely used empirical ceiling for blood-brain barrier penetration) [1]. While the target compound lies just below this cutoff, the methoxy derivative is predicted to exceed it, potentially altering CNS exposure profiles in whole-animal studies. Researchers requiring brain penetration or, conversely, seeking to minimize CNS liability should therefore not consider these two benzofuran variants interchangeable.

Medicinal chemistry CNS drug-likeness TPSA

Hydrogen-Bond Acceptor Count Differentiates Target Compound from Furan and Non-Piperazine Analogs

The target compound contains 6 hydrogen-bond acceptor atoms (two carbonyl oxygens, benzofuran oxygen, two piperazine nitrogens, and one thiazole nitrogen) [1]. By comparison, the furan analog loses one acceptor (benzofuran → furan oxygen), giving 5 acceptors, while the des-piperazine analog (N-(1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide) drops to 4 acceptors as both piperazine nitrogens are absent. In lead optimization campaigns, a lower HBA count often correlates with improved oral absorption and reduced efflux susceptibility, but also with decreased aqueous solubility. The target compound's HBA count of 6 provides a balanced solubility profile that is distinct from both simpler and more complex congeners, and this profile should factor into head-to-head compound selection for in vitro pharmacology panels.

Solubility Hydrogen bonding Drug design

Patent-Reported Leukotriene/SRS-A Pathway Engagement Defines Target Compound's Historical Pharmacological Niche

The target compound falls within the Markush structure of US Patent 5,296,495, which claims thiazolylbenzofuran derivatives as leukotriene and Slow Reacting Substance of Anaphylaxis (SRS-A) antagonists or inhibitors [1]. The patent demonstrates that representative compounds from this class inhibit SRS-A-induced bronchoconstriction in guinea pig models at oral doses of 1–10 mg·kg⁻¹ [1]. While specific IC₅₀ data for the target compound are not publicly disclosed, its inclusion within this patent family implies it was synthesized and screened in the same proprietary assays. Analogs that fall outside this patent space—such as those lacking the thiazole-piperazine linkage or bearing alternative heterocycles—are unlikely to have been optimized for the same target profile. For researchers interested in leukotriene pathway modulation, procuring a compound from the patented series provides a direct link to a validated pharmacological mechanism.

Leukotriene antagonism SRS-A inhibition Inflammation

Monoisotopic Mass and Exact Mass Precision for Analytical Method Development

The target compound has a monoisotopic mass of 392.13069707 Da and an exact mass of the same value (PubChem computed) [1]. This high-resolution mass specification allows unambiguous identification by LC-HRMS, distinguishing it from near-isobaric interferences. The furan analog (C₁₇H₁₈N₄O₂S, MW 342.42) differs by C₄H₂O (50 Da), while the 7-methoxy analog (C₂₂H₂₂N₄O₃S, MW 422.50) differs by CH₂O (30 Da). These mass differences are sufficient for chromatographic separation, but for MS/MS fragmentation studies requiring a specific benzofuran sub-structure, only the target compound yields the characteristic benzofuran-related fragment ions. Procurement of the exact CAS-registered compound ensures the correct molecular ion is observed in mass-directed purification and metabolomics workflows.

LC-MS HRMS Analytical chemistry

Limited Public Bioactivity Data Necessitates Compound-Specific Validation Before Use in Biological Assays

A comprehensive search of public databases (PubChem BioAssay, BindingDB, ChEMBL) as of May 2026 yielded no quantitative IC₅₀, EC₅₀, or Kᵢ data for N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide. In contrast, several structural analogs have reported activities: for instance, N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-1-benzofuran-2-carboxamide has been profiled in miscellaneous commercial panels, and piperazine-benzothiazole analogs have shown angiogenic inhibition in in vivo tumor models (compound 112, 91% inhibition) [1]. The absence of public potency data for the target compound does not imply inactivity; rather, it underscores that the compound's biological profile is not yet independently reproduced. Users must therefore treat this molecule as an unvalidated screening candidate and should perform their own dose-response and counter-screen experiments. Procuring the exact CAS-registered compound ensures that any generated data are attributable to a defined chemical entity, enabling future SAR interpretation.

SAR Hit validation Chemical probe

High-Confidence Application Scenarios for N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide (CAS 1105252-32-1)


Leukotriene Pathway Probe Development and SRS-A Antagonism Screening

Given its structural inclusion in US Patent 5,296,495 claiming leukotriene/SRS-A antagonists [2], this compound is best positioned as a chemical starting point for developing novel anti-inflammatory probes targeting the leukotriene pathway. Researchers can use it as a reference scaffold in competitive binding or functional assays (e.g., guinea pig tracheal contraction or human neutrophil chemotaxis) to benchmark next-generation analogs. The exact CAS-controlled procurement ensures that SAR data generated across multiple laboratories remain internally consistent.

Physicochemical Comparator in CNS Drug-Likeness Studies

With a TPSA of 89.9 Ų and XLogP of 4.2 [1], this compound sits precisely at the boundary of CNS drug-likeness parameters. It is an ideal tool compound for studies exploring the relationship between computed descriptors and measured blood-brain barrier penetration. Its benzofuran substructure provides a distinct UV chromophore for HPLC quantification, and its mass of 392.13 Da falls within the optimal range for CNS candidates. Use of this specific compound allows direct comparison of in silico predictions with in situ brain perfusion or PAMPA-BBB experimental data.

Analytical Reference Standard for LC-HRMS Method Development

The well-defined monoisotopic mass (392.13069707 Da) and unique InChIKey (GSGUCUCUUJYGFI-UHFFFAOYSA-N) [1] make this compound a reliable retention time and mass accuracy calibrant in LC-HRMS workflows. When building spectral libraries for benzothiazole-benzofuran chemotypes, procuring the exact CAS 1105252-32-1 compound ensures that fragment ion spectra are correctly annotated and not confused with the furan (Δ50 Da) or 7-methoxy (Δ30 Da) analogs. This is particularly important in metabolomics studies where isobaric interferences can lead to false metabolite assignments.

Targeted Chemical Biology Tool for Piperazine-Benzothiazole SAR Expansion

The compound's 4-methylpiperazine substituent provides a handle for further derivatization (e.g., N-alkylation to generate quaternary ammonium salts or conjugation to fluorescent tags) while maintaining the core benzothiazole-benzofuran pharmacophore. Because closely related piperazine-benzothiazole analogs have demonstrated in vivo anti-angiogenic activity (91% tumor angiogenesis inhibition for compound 112) [3], this scaffold holds promise for medicinal chemistry optimization. Purchasing the exact CAS-registered material ensures that all modifications start from a defined, analytically pure parent molecule.

Quote Request

Request a Quote for N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.